1,3-Dipalmitoyl-2-chloropropanediol-d5
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Overview
Description
1,3-Dipalmitoyl-2-chloropropanediol-d5 is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used as a tracer in scientific research due to its stable isotope labeling properties .
Preparation Methods
The synthesis of 1,3-Dipalmitoyl-2-chloropropanediol-d5 typically involves the esterification of 3-chloro-1,2-propanediol with palmitic acid. The process includes several steps:
Synthesis of 3-chloro-1,2-propanediol: This can be achieved through the chlorination of glycerol.
Esterification: The 3-chloro-1,2-propanediol is then esterified with palmitic acid in the presence of a catalyst, such as sulfuric acid, to form 1,3-dipalmitoyl-2-chloropropanediol.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms into the molecule through hydrogen-deuterium exchange reactions.
Chemical Reactions Analysis
1,3-Dipalmitoyl-2-chloropropanediol-d5 undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom in the molecule can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 1,3-dipalmitoyl-2-hydroxypropanediol.
Ester Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions to yield palmitic acid and 3-chloro-1,2-propanediol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Scientific Research Applications
1,3-Dipalmitoyl-2-chloropropanediol-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the pharmacokinetics of drugs, helping researchers understand the absorption, distribution, metabolism, and excretion of pharmaceuticals.
Metabolic Studies: Employed in metabolic studies to track the metabolic pathways and identify metabolites in biological systems.
Lipid Research: Utilized in lipid research to study the metabolism and function of lipids in biological membranes.
Environmental Science: Used to trace the fate and transport of pollutants in environmental studies.
Mechanism of Action
The mechanism of action of 1,3-Dipalmitoyl-2-chloropropanediol-d5 is primarily related to its role as a tracer. The deuterium atoms in the molecule allow it to be distinguished from non-labeled compounds using techniques such as mass spectrometry. This enables researchers to track the compound’s distribution and transformation in biological and environmental systems .
Comparison with Similar Compounds
1,3-Dipalmitoyl-2-chloropropanediol-d5 can be compared with other deuterium-labeled compounds, such as:
1,3-Dipalmitoyl-2-hydroxypropanediol-d5: Similar in structure but with a hydroxyl group instead of a chlorine atom.
1,3-Dipalmitoyl-2-bromopropanediol-d5: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
1,3-Dipalmitoyl-2-iodopropanediol-d5: Contains an iodine atom, making it more reactive in substitution reactions compared to the chlorine analog.
These comparisons highlight the unique properties of this compound, particularly its stability and suitability as a tracer in various research applications.
Properties
CAS No. |
1426395-62-1 |
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Molecular Formula |
C35H67ClO4 |
Molecular Weight |
592.398 |
IUPAC Name |
(2-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D |
InChI Key |
IBJIXNLLGSRECE-YYRBTATQSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl |
Synonyms |
Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester; 1,3-Bispalmitoyl-2-chloropropanediol-d5; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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